1,8-Diazabicyclo[5.4.0]undec-7-ene

Catalog No.
S605417
CAS No.
6674-22-2
M.F
C9H16N2
M. Wt
152.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diazabicyclo[5.4.0]undec-7-ene

CAS Number

6674-22-2

Product Name

1,8-Diazabicyclo[5.4.0]undec-7-ene

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

InChI

InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2

InChI Key

GQHTUMJGOHRCHB-UHFFFAOYSA-N

SMILES

C1CCC2=NCCCN2CC1

Synonyms

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine; 1,8-Diaza-7-bicyclo[5.4.0]undecene; 1,8-Diazabicyclo[5.4.0]undecene-7; 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine; Alcanpoudre DBU 70-3KG; Amicure DBUE; DBU; Dabco DBU; Lupragen N 700; NSC 11118

Canonical SMILES

C1CCC2=NCCCN2CC1

1,8-Diazabicyclo[5.4.0]undec-7-ene, more commonly known as DBU, is a bicyclic amidine compound. It is a white, hygroscopic solid that finds significant use in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base []. Its development as a synthetic tool is attributed to the pioneering work of E. J. Corey in the 1960s [].


Molecular Structure Analysis

The key feature of DBU's structure is its bicyclic ring system, consisting of a six-membered alicyclic ring fused with a five-membered ring containing two nitrogen atoms (1 and 8). These nitrogens are tertiary amines, meaning they are each bonded to three carbon atoms. The double bond (C7-C8) introduces unsaturation into the molecule. This structure contributes to several notable aspects:

  • Steric Hindrance: The bicyclic structure creates steric hindrance around the nitrogen atoms, preventing them from acting as nucleophiles. This is a crucial property for its use as a non-nucleophilic base [].
  • Basicity: The two nitrogen atoms contribute to the basicity of DBU. However, due to the steric hindrance, it is a weaker base compared to simple aliphatic amines [].

Chemical Reactions Analysis

DBU is involved in a wide range of organic reactions due to its catalytic and basic properties. Here are some key examples:

  • Catalysis

    DBU can act as a catalyst for various reactions, including:

    • Esterification: DBU can catalyze the esterification of carboxylic acids with dimethyl carbonate [].
    • Aza-Michael addition: DBU can promote the addition of nucleophiles to electron-deficient carbon-carbon double bonds [].
    • Knoevenagel condensation: DBU can catalyze the condensation of aldehydes or ketones with enolizable carbonyl compounds.
  • Dehalogenation

    DBU can be used as a base to dehalogenate halogenated compounds.


Physical And Chemical Properties Analysis

  • Melting Point: -70 °C
  • Boiling Point: 261 °C (1 atm) or 80-83 °C (0.6 mmHg)
  • Density: 1.02 g/cm³
  • Solubility: Soluble in most organic solvents, slightly soluble in water
  • Stability: Hygroscopic (absorbs moisture from the air), decomposes on strong heating

DBU is a flammable liquid (flash point 116 °C). It is also a skin, eye, and respiratory irritant. Proper personal protective equipment (PPE) should be worn when handling DBU.

Here are some additional points to consider:

  • DBU can react violently with strong acids and oxidizing agents.
  • DBU should be stored in a cool, dry, and well-ventilated place away from incompatible materials.

Physical Description

Liquid

XLogP3

1.4

LogP

1.38 (LogP)

UNII

H1ILJ6IBUX

GHS Hazard Statements

Aggregated GHS information provided by 624 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 624 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 589 of 624 companies with hazard statement code(s):;
H301 (62.14%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (37.69%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (72.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (51.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

6674-22-2

Wikipedia

1,8-Diazabicyclo[5.4.0]undec-7-ene

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-: ACTIVE

Dates

Modify: 2023-08-15

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